molecular formula Cl2CoH12O6 B8815575 Dichlorocobalt hexahydrate

Dichlorocobalt hexahydrate

Cat. No. B8815575
M. Wt: 237.93 g/mol
InChI Key: GFHNAMRJFCEERV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dichlorocobalt hexahydrate is a useful research compound. Its molecular formula is Cl2CoH12O6 and its molecular weight is 237.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dichlorocobalt hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorocobalt hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Dichlorocobalt hexahydrate

Molecular Formula

Cl2CoH12O6

Molecular Weight

237.93 g/mol

IUPAC Name

dichlorocobalt;hexahydrate

InChI

InChI=1S/2ClH.Co.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2

InChI Key

GFHNAMRJFCEERV-UHFFFAOYSA-L

Canonical SMILES

O.O.O.O.O.O.Cl[Co]Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

An aqueous solution of cobalt(II) chloride hexahydrate was prepared by dissolving 19.413 g (0.0816 mol) in about 125 mL of deionized H2O. Separately, an aqueous solution of sodium stannate was prepared by dissolving 21.765 g (0.0816 mol) in about 125 mL of deionized H2O. The sodium stannate solution was then added to the cobalt chloride solution using a drop funnel over 10 minutes with stirring (10-12 mL/min) at room temperature. Next, 4.6 g of SiO2 (silica gel, solid) was added to the mixture with stirring, and it was then aged with stirring for 2 hrs at room temperature. The mixture was then aged with stirring for 2 hrs at room temperature. The material was then collected on a Buchner funnel (Watman #541 filter paper), and washed with deionized H2O to remove the sodium chloride. The filtrate was periodically tested for (using Ag+ solution). Approximately 1 L of deionized H2O was used until no more chloride could be detected. The solid was then transferred into a porcelain dish, and dried overnight at 120° C. under circulating air. Yield: about 21.6 g of the dried cobalt-tin hydroxo precursor. In order to obtain the anhydrous catalyst comprising cobalt(II) stannate, CoSnO3, the material was calcined at 500° C. under air for 6 hrs using a heating rate of 3 degree/min. The catalyst contains 80 wt. % of the mixed oxide and is represented by the formula [SiO2—CoSnO3(80)].
Name
Quantity
125 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
SiO2
Quantity
4.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
cobalt(II) stannate
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CoSnO3
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
oxide
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
SiO2 CoSnO3(80)
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0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
125 mL
Type
solvent
Reaction Step Eight

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